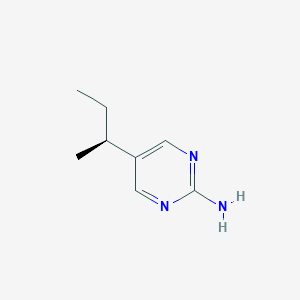
(S)-5-(sec-Butyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-(sec-Butyl)pyrimidin-2-amine is a chemical compound that has gained attention in scientific research due to its potential in drug development. It belongs to the class of pyrimidine derivatives and has shown promising results in various studies.
Applications De Recherche Scientifique
(S)-5-(sec-Butyl)pyrimidin-2-amine has been extensively studied for its potential in drug development. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's. The compound has also been studied for its use as a potential antidepressant and anxiolytic agent. In addition, this compound has been investigated for its role in the regulation of sleep-wake cycles.
Mécanisme D'action
The mechanism of action of (S)-5-(sec-Butyl)pyrimidin-2-amine is not fully understood. However, it is believed to act on various neurotransmitter systems, including the serotonin, dopamine, and norepinephrine systems. The compound has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. The compound has also been shown to regulate the sleep-wake cycle and improve cognitive function. In addition, this compound has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (S)-5-(sec-Butyl)pyrimidin-2-amine in lab experiments include its high yield during synthesis, its potential in drug development, and its ability to target various neurotransmitter systems. However, the limitations of using this compound include its limited solubility in water and its potential for toxicity at high doses.
Orientations Futures
There are several future directions for the study of (S)-5-(sec-Butyl)pyrimidin-2-amine. These include further investigation of its mechanism of action, its potential in the treatment of various diseases, and its use as a potential antidepressant and anxiolytic agent. In addition, future studies could focus on developing more efficient synthesis methods for this compound and investigating its potential for use in combination with other drugs.
Conclusion
This compound is a promising compound that has shown potential in drug development. Its ability to target various neurotransmitter systems and regulate the sleep-wake cycle makes it an attractive candidate for further study. While there are limitations to its use in lab experiments, the advantages of using this compound outweigh the disadvantages. Future studies could lead to the development of new therapies for various diseases, including cancer, Alzheimer's, and Parkinson's.
Méthodes De Synthèse
The synthesis of (S)-5-(sec-Butyl)pyrimidin-2-amine involves the reaction of a pyrimidine derivative with sec-butylamine in the presence of a suitable catalyst. The process is carried out under controlled conditions, and the purity of the final product is ensured through various purification techniques. The yield of the synthesis process is high, and the compound can be obtained in large quantities.
Propriétés
Numéro CAS |
127473-63-6 |
|---|---|
Formule moléculaire |
C8H13N3 |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
5-[(2S)-butan-2-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C8H13N3/c1-3-6(2)7-4-10-8(9)11-5-7/h4-6H,3H2,1-2H3,(H2,9,10,11)/t6-/m0/s1 |
Clé InChI |
ITHMPJDZBHQGOS-LURJTMIESA-N |
SMILES isomérique |
CC[C@H](C)C1=CN=C(N=C1)N |
SMILES |
CCC(C)C1=CN=C(N=C1)N |
SMILES canonique |
CCC(C)C1=CN=C(N=C1)N |
Synonymes |
2-Pyrimidinamine, 5-(1-methylpropyl)-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B136697.png)
![Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B136700.png)
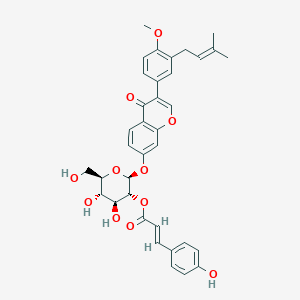

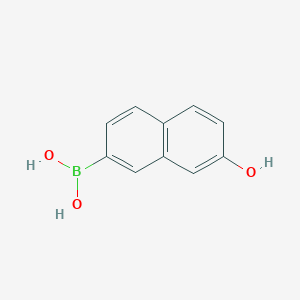


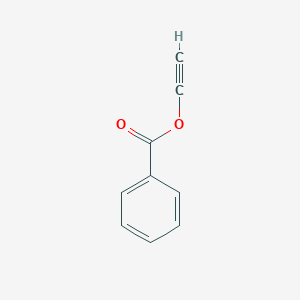
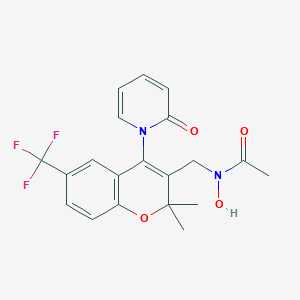



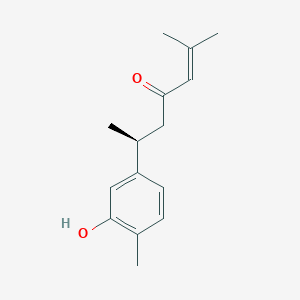
![Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI)](/img/structure/B136731.png)